1-(2-Bromophenyl)-4-methylpiperazine
Description
Overview of the Chemical Compound's Structural Classification and General Importance within Medicinal Chemistry
1-(2-Bromophenyl)-4-methylpiperazine belongs to the broader class of chemical compounds known as arylpiperazines. This structural motif, characterized by a piperazine (B1678402) ring linked to an aromatic group, is a well-established "privileged scaffold" in medicinal chemistry. The arylpiperazine core is present in a multitude of approved drugs and clinical candidates, underscoring its versatility and favorable pharmacological properties. The general importance of arylpiperazines stems from their ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
The specific structure of this compound incorporates a 2-bromophenyl group and a methyl group attached to the piperazine ring. The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its binding affinity and selectivity for biological targets. The N-methyl group on the piperazine ring is also a common feature in many bioactive molecules, often contributing to improved metabolic stability and oral bioavailability.
Rationale for Academic Investigation into the Chemical Compound's Synthetic Feasibility and Biological Potential
The academic investigation into this compound is driven by several key factors. Firstly, its structural similarity to known bioactive molecules makes it an attractive candidate for the synthesis of new chemical entities with potential therapeutic applications. For instance, the related compound 1-(2-Bromophenyl)piperazine has been identified as a useful intermediate in the design and synthesis of 5-HT1A serotonin (B10506) receptor antagonists pharmaffiliates.com. This suggests that the 2-bromophenylpiperazine scaffold is a valuable starting point for developing agents that target the serotonergic system, which is implicated in a variety of neurological and psychiatric disorders.
Secondly, the exploration of its synthetic feasibility is crucial for its potential use in drug discovery programs. The development of efficient and scalable synthetic routes is a primary concern for medicinal chemists. While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, methods for the synthesis of related arylpiperazines are well-documented. A common approach involves the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (in this case, 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene) with N-methylpiperazine. A documented synthesis for the meta-isomer, 1-(3-bromophenyl)-4-methylpiperazine (B1524575), utilizes 1,3-dibromobenzene and N-methylpiperazine in the presence of a palladium catalyst and a base, achieving a 78% yield chemicalbook.com. It is plausible that a similar strategy could be employed for the synthesis of the ortho-isomer.
The biological potential of this compound is largely inferred from the activities of structurally related compounds. A derivative, (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, has been identified as a potent and selective inverse agonist of the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a target for various metabolic and inflammatory diseases researchgate.net. This finding highlights the potential for the this compound moiety to serve as a key component in the development of ligands for nuclear receptors.
Scope and Principal Research Orientations for this compound
The principal research orientations for this compound are predominantly centered on its application as a synthetic intermediate or building block in the creation of more complex and biologically active molecules. The available evidence suggests that this compound is not typically investigated as a standalone therapeutic agent but rather as a scaffold to be further functionalized.
The primary areas of research where this compound or its close analogs are relevant include:
Central Nervous System (CNS) Drug Discovery: Given the prevalence of the arylpiperazine motif in drugs targeting CNS disorders, a major research direction is the use of this compound in the synthesis of novel ligands for serotonin, dopamine (B1211576), and other neurotransmitter receptors. Its potential role as a precursor for 5-HT1A antagonists is a significant avenue of investigation pharmaffiliates.com.
Metabolic and Inflammatory Diseases: The discovery of a derivative with potent PPARβ/δ inverse agonist activity opens up possibilities for its use in developing treatments for conditions such as metabolic syndrome, type 2 diabetes, and chronic inflammation researchgate.net.
Oncology: The arylpiperazine scaffold is also found in a number of anticancer agents. While no specific anticancer activity has been reported for this compound itself, its potential as a scaffold for the development of kinase inhibitors or other anticancer compounds remains an area of interest.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H15BrN2 | nih.gov |
| Molecular Weight | 255.15 g/mol | nih.gov |
| Appearance | Solid | |
| Melting Point | 91-95 °C | |
| Storage Temperature | 2-8°C |
The table below summarizes the biological targets of some representative arylpiperazine derivatives, illustrating the broad therapeutic potential of this class of compounds.
| Compound/Derivative Class | Biological Target | Therapeutic Area | Source |
|---|---|---|---|
| 1-(2-Bromophenyl)piperazine derivatives | 5-HT1A Serotonin Receptor | CNS Disorders | pharmaffiliates.com |
| (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile | PPARβ/δ | Metabolic/Inflammatory Diseases | researchgate.net |
| N-methylpiperazine chalcones | Monoamine Oxidase B (MAO-B) / Acetylcholinesterase (AChE) | Neurodegenerative Diseases | nih.gov |
| General Arylpiperazines | Various GPCRs and Transporters | Antipsychotic, Antidepressant, Anxiolytic |
Synthetic Pathways and Strategies for the Core Scaffold Construction
The construction of the this compound scaffold relies on fundamental organic reactions that form the key carbon-nitrogen bonds. The primary approaches involve creating the N-aryl and N-alkyl linkages to the piperazine core.
Nucleophilic substitution is a cornerstone for the synthesis of piperazine derivatives. This approach can be used to form both the N-aryl and N-methyl bonds of the target compound. The formation of the N-aryl bond can be achieved through Nucleophilic Aromatic Substitution (SNAr), particularly if the aromatic ring is activated by electron-withdrawing groups. However, for less activated rings like a bromophenyl group, direct SNAr with piperazine can be challenging.
The N-alkylation of the piperazine ring is more straightforward and is commonly achieved by reacting a piperazine derivative with an alkyl halide, such as methyl iodide or methyl bromide, via an SN2 mechanism. For the synthesis of this compound, a common strategy involves first establishing the aryl-piperazine linkage and then introducing the methyl group. This can be accomplished by reacting 1-(2-bromophenyl)piperazine with a methylating agent. The piperazine nitrogen acts as the nucleophile, displacing a leaving group on the methylating agent.
Conversely, N-methylpiperazine can be reacted with an activated 2-bromo-halobenzene. The reactivity in SNAr reactions is dependent on the nature of the leaving group and the presence of activating groups on the aromatic ring.
Table 1: Key Nucleophilic Substitution Reactions in Piperazine Synthesis
| Reaction Type | Reactants | Product Linkage | Notes |
|---|---|---|---|
| N-Arylation (SNAr) | Piperazine + Activated Aryl Halide | Aryl-Nitrogen | Feasible with electron-deficient aromatic rings. |
The Mannich reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group into a molecule. It involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine, such as piperazine or its derivatives. This reaction enables the introduction of a piperazine fragment into various chemical structures, which can significantly influence the molecule's biological properties.
While not a direct method for synthesizing the core this compound scaffold itself, the Mannich reaction is extensively used to create more complex derivatives starting from a pre-formed piperazine compound. For instance, a substrate containing an active hydrogen can be reacted with formaldehyde and 1-(2-bromophenyl)piperazine to append the entire arylpiperazine moiety to the substrate. The reaction is versatile, accommodating a wide range of aldehydes and amine components. The resulting "Mannich bases" are valuable intermediates in pharmaceutical synthesis.
Table 2: Components of the Mannich Reaction for Piperazine Derivatives
| Component | Example | Role in Reaction |
|---|---|---|
| Amine | 1-(2-Bromophenyl)piperazine | Provides the amino group for the aminoalkylation. |
| Aldehyde | Formaldehyde | Acts as the electrophilic carbonyl component. |
Transition metal-catalyzed cross-coupling reactions are among the most efficient and widely used methods for constructing the N-aryl bond in arylpiperazine synthesis. These methods are often preferred over classical nucleophilic substitution due to their broader substrate scope and milder reaction conditions.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used to form C-N bonds. This reaction can effectively couple an aryl halide, such as 1-bromo-2-halobenzene, with N-methylpiperazine. The catalytic cycle involves a palladium catalyst, typically with a phosphine (B1218219) ligand, which facilitates the oxidative addition, amine coordination, deprotonation, and reductive elimination steps to form the desired N-arylpiperazine. This method has been successfully applied to the large-scale synthesis of various pharmaceutical agents containing the arylpiperazine moiety.
Another important method is the copper-catalyzed Ullmann-Goldberg reaction. This approach also couples aryl halides with amines. While historically requiring harsh conditions, modern variations utilize ligands that allow the reaction to proceed at lower temperatures. A convenient strategy for the cross-coupling of N-Boc protected piperazine with aryl iodides has been developed using a CuBr/rac-BINOL catalytic system.
Table 3: Comparison of Catalytic Coupling Methods
| Method | Metal Catalyst | Typical Substrates | Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl halides/triflates + Amines | High yields, broad substrate scope, mild conditions. |
Derivatization and Analog Generation Strategies
Once the this compound scaffold is synthesized, its structure can be modified to generate a library of analogs for structure-activity relationship (SAR) studies. Derivatization can occur at the bromophenyl ring or the piperazine moiety.
The bromophenyl moiety of this compound is primed for further functionalization. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the ortho position of the phenyl ring.
The piperazine ring itself, traditionally functionalized only at its nitrogen atoms, has become a target for C-H functionalization. This advanced strategy allows for the direct introduction of substituents onto the carbon atoms of the piperazine ring, significantly increasing structural diversity. Methods for achieving this include:
Direct C-H Lithiation: N-Boc protected piperazines can undergo direct lithiation at the α-carbon, followed by trapping with various electrophiles.
Photoredox Catalysis: This method enables the α-arylation or α-vinylation of piperazines under mild conditions using visible light and a photocatalyst.
These techniques provide access to previously hard-to-reach chemical space, allowing for fine-tuning of the steric and electronic properties of the piperazine core.
The systematic exploration of isomers and homologs is a key strategy in medicinal chemistry. For this compound, this involves several modifications:
Positional Isomers: The bromine atom can be moved to the meta- (1-(3-bromophenyl)-4-methylpiperazine) or para- (1-(4-bromophenyl)-4-methylpiperazine) positions of the phenyl ring. These changes can profoundly affect the molecule's conformation and its interaction with biological targets.
Homologous Structures: The N-methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to probe the effect of steric bulk at this position.
Ring Analogs: The piperazine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or homopiperazine (B121016), to alter the geometry and basicity of the nitrogen scaffold.
The synthesis of these analogs often follows similar synthetic pathways to the parent compound, utilizing the versatile coupling and substitution reactions described previously.
Advanced Synthetic Methodologies and Optimization
The synthesis of N-arylpiperazines, such as this compound, is a focal point in medicinal chemistry due to the prevalence of this moiety in various biologically active compounds. Research has been directed towards developing efficient, scalable, and environmentally conscious synthetic routes.
One-Pot Synthesis Protocols
One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. While specific one-pot protocols for this compound are not extensively detailed in dedicated literature, the principles can be applied from established methodologies for related N-aryl heterocycles. A prominent approach for forming the crucial C-N bond is the Buchwald-Hartwig amination.
A potential one-pot procedure could involve the palladium-catalyzed cross-coupling of 1,2-dibromobenzene with N-methylpiperazine. In such a reaction, the sequential addition of reagents and adjustment of conditions within a single vessel would drive the reaction to completion, avoiding the need for intermediate purification steps. The synthesis of the related isomer, 1-(3-bromophenyl)-4-methylpiperazine, has been achieved by reacting 1,3-dibromobenzene with N-methylpiperazine using a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) and a ligand such as BINAP, demonstrating the feasibility of this core reaction. The novelty in a one-pot protocol lies in the careful orchestration of reaction steps to proceed sequentially without interference.
Aqueous-Phase Reaction Development
The development of synthetic routes in aqueous media is a key goal of green chemistry, aiming to reduce the reliance on volatile organic solvents. For the synthesis of N-arylpiperazines, aqueous-phase reactions present both opportunities and challenges, primarily related to the solubility of nonpolar aryl halide substrates.
While protocols specifically for this compound in water are not widely published, general strategies for related compounds have been developed. One common method involves the reaction of an aniline (B41778) with N,N-bis(2-haloethyl)amine. Conducting this cyclization reaction in water can be facilitated by the hydrochloride salt of the amine, which increases its water solubility. The hydrogen chloride generated during the reaction can combine with the starting aniline to form a water-soluble hydrochloride salt, thereby increasing molecular collisions and promoting the reaction. In some cases, a phase-transfer catalyst may be employed to facilitate the interaction between the aqueous and organic phases, particularly when dealing with hydrophobic substrates. Russian patent literature describes synthetic methods for N-arylpiperazines that utilize aqueous solutions for neutralization and extraction, highlighting the importance of water in the workup stages of these syntheses.
Stereoselective Synthesis Considerations for Related Structures
The introduction of chirality into the piperazine scaffold is of significant interest for the development of new therapeutic agents, as stereoisomers can exhibit markedly different pharmacological activities. Although this compound is itself achiral, the principles of stereoselective synthesis are critical when considering related structures that may bear substituents on the piperazine ring.
Several strategies for the stereoselective synthesis of chiral 2-substituted piperazines have been established. A common approach begins with enantiomerically pure α-amino acids. Through a series of transformations, the chiral center from the amino acid is incorporated into the piperazine ring. One key transformation involves an aza-Michael addition between a protected chiral 1,2-diamine (derived from an amino acid) and a suitable two-carbon electrophile. This method allows for the construction of the heterocyclic ring while preserving the stereochemical integrity of the chiral center. Such routes provide access to orthogonally protected, enantiomerically pure 2-substituted piperazines, which can serve as versatile building blocks for more complex chiral molecules.
Analytical Characterization Techniques for Synthetic Products
The unambiguous identification and structural confirmation of synthetic products like this compound are accomplished through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are used for complete characterization.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In related N-methyl-piperazine chalcones, the N-methyl protons typically appear as a singlet around 2.36 ppm, while the four piperazine methylene (B1212753) protons adjacent to the nitrogen atoms (N-CH₂) appear as triplets or multiplets between 2.57 and 3.42 ppm. The aromatic protons on the 2-bromophenyl ring would exhibit complex splitting patterns in the aromatic region (typically 6.8-7.6 ppm) due to their distinct chemical environments and spin-spin coupling.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For a related compound containing a 4-(4-bromophenyl)piperazine moiety, the aliphatic carbons of the piperazine ring were observed at chemical shifts of 48.46 and 50.14 ppm. The N-methyl carbon would be expected at a lower chemical shift. The carbons of the bromophenyl ring would appear in the aromatic region (approx. 115-150 ppm), with the carbon atom directly attached to the bromine atom showing a characteristic chemical shift.
The table below summarizes the predicted NMR data for this compound based on analysis of its constituent fragments from related compounds.
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Ar-H (Bromophenyl) | ~ 6.8 - 7.6 | 4 protons, complex multiplet |
| ¹H NMR | N-CH₂ (Piperazine, adjacent to Aryl) | ~ 3.0 - 3.2 | 4 protons, multiplet |
| ¹H NMR | N-CH₂ (Piperazine, adjacent to Methyl) | ~ 2.5 - 2.7 | 4 protons, multiplet |
| ¹H NMR | N-CH₃ (Methyl) | ~ 2.3 - 2.4 | 3 protons, singlet |
| ¹³C NMR | Ar-C (Bromophenyl) | ~ 115 - 150 | 6 carbons, including C-Br |
| ¹³C NMR | N-CH₂ (Piperazine) | ~ 48 - 54 | 4 carbons |
| ¹³C NMR | N-CH₃ (Methyl) | ~ 46 | 1 carbon |
Mass Spectrometry for Molecular Identification (e.g., HRMS, ESI-MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.
Low-Resolution MS: For this compound (C₁₁H₁₅BrN₂), the molecular weight is approximately 254.04 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of peaks for the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺. These peaks will be separated by 2 mass units (e.g., m/z 255 and 257 for [M+H]⁺) and have nearly equal intensity, which is a definitive signature for a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with HRMS can determine the mass of an ion with very high precision. This allows for the calculation of the exact elemental composition. For example, the theoretical mass of the protonated molecule [C₁₁H₁₆BrN₂]⁺ can be calculated and compared to the experimentally measured mass to confirm the molecular formula, often with a mass accuracy of less than 5 ppm. HRMS has been used to confirm the structure of complex molecules containing a bromophenylpiperazine fragment, verifying the theoretical mass against the experimental mass.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDZLSJTFQULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288941 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250383-81-4 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250383-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Methodological Advancements
Analytical Characterization
Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of "1-(2-Bromophenyl)-4-methylpiperazine". By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the characteristic functional groups within the molecule, thereby confirming its successful synthesis and structural integrity. The IR spectrum of this compound is characterized by a combination of absorptions corresponding to its three main structural components: the ortho-disubstituted bromophenyl ring, the piperazine (B1678402) ring, and the N-methyl group.
The key functional groups and their expected vibrational frequencies are detailed below:
Aromatic C-H Stretching: The presence of the bromophenyl ring is confirmed by absorption bands typically appearing above 3000 cm⁻¹. For related arylpiperazine compounds, these aromatic C-H stretching vibrations are observed around 3040 cm⁻¹ mdpi.com.
Aliphatic C-H Stretching: The piperazine ring and the N-methyl group contain several C-H bonds. Their stretching vibrations are expected in the 2800-3000 cm⁻¹ region. Data from analogous structures, such as derivatives of (4-bromophenyl)piperazine, show characteristic aliphatic C-H stretching bands at approximately 2883 cm⁻¹ and 2831 cm⁻¹ mdpi.com. The N-methyl group itself typically presents a distinct C-H stretching band near 2800 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually result in a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds in the piperazine ring and the aryl-N bond connecting the phenyl group to the piperazine nitrogen are expected in the fingerprint region, typically between 1260 cm⁻¹ and 1350 cm⁻¹.
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations between 700 and 900 cm⁻¹. For an ortho-disubstituted ring, a strong absorption band is characteristically found in the 740-770 cm⁻¹ range.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 690 cm⁻¹.
The following interactive table summarizes the expected characteristic IR absorption bands for "this compound" based on its functional groups and data from analogous compounds.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Source Reference |
| Aromatic C-H | Stretching | ~3040 | mdpi.com |
| Aliphatic C-H (Piperazine, N-CH₃) | Stretching | ~2800-2900 | mdpi.com |
| Aromatic C=C | Stretching | ~1450-1600 | General IR Correlation |
| Aliphatic C-N | Stretching | ~1260-1350 | General IR Correlation |
| Aryl-N | Stretching | ~1260-1350 | General IR Correlation |
| Ortho-disubstituted Aromatic C-H | Out-of-plane Bending | ~740-770 | General IR Correlation |
| C-Br | Stretching | ~500-690 | General IR Correlation |
Chromatographic techniques, particularly Thin Layer Chromatography (TLC), are indispensable tools in the synthesis of "this compound". TLC is a rapid, cost-effective, and versatile method used for several key purposes: monitoring the progress of a chemical reaction, identifying the presence of the product, and assessing the purity of the final compound by detecting starting materials or by-products.
The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). For arylpiperazine derivatives, which are basic in nature, silica gel 60 F254 plates are commonly used as the stationary phase nih.gov.
Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot, representing the product "this compound", appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.
Purity Assessment: The purity of a sample of "this compound" can be quickly evaluated by spotting it on a TLC plate and developing it with an appropriate mobile phase. A pure compound will ideally appear as a single spot. The presence of multiple spots indicates the existence of impurities. The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and can be used for identification purposes.
Selection of Mobile Phase: The choice of the mobile phase is critical for achieving good separation. The polarity of the solvent system is adjusted to ensure that the Rf value of the target compound lies within an optimal range, typically between 0.2 and 0.5, allowing for clear separation from both non-polar and highly polar impurities. For the separation of arylpiperazine compounds, various solvent systems have been proven effective. The selection often involves a mixture of a relatively non-polar solvent with a more polar one. In the synthesis of a related bromophenylpiperazine derivative, a mobile phase of chloroform and ethanol (B145695) in a 10:1 (v/v) ratio was successfully used to monitor the reaction progress mdpi.com. Another study on a different arylpiperazine utilized a mixture of butanol, acetic acid, and water nih.gov. The basic nature of the piperazine moiety may sometimes require the addition of a small amount of a base, like ammonia (B1221849) or triethylamine, to the mobile phase to prevent streaking of the spots on the silica gel plate.
The following interactive table provides examples of mobile phase systems that are suitable for the TLC analysis of arylpiperazine derivatives, including "this compound".
| Stationary Phase | Mobile Phase Composition | Volume Ratio (v/v) | Application | Source Reference |
| Silica Gel | Chloroform : Ethanol | 10 : 1 | Reaction Monitoring | mdpi.com |
| Silica Gel | n-Butanol : Acetic Acid : Water | (Variable) | Purity/Decomposition Analysis | nih.gov |
| Silica Gel | Ethyl Acetate (B1210297) : n-Hexane | 5 : 95 (as starting point for purification) | Purification | nih.gov |
Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic ring will absorb light and appear as a dark spot against the fluorescent background of the plate. Alternatively, chemical staining agents such as potassium permanganate or iodine vapor can be used.
Structure Activity Relationship Sar Studies
Identification of Key Structural Determinants for Biological Activity
The biological profile of 1-(2-Bromophenyl)-4-methylpiperazine is fundamentally linked to its core components: the substituted phenyl ring and the methylpiperazine moiety. Each part plays a distinct and crucial role in molecular recognition and functional outcome.
Role of the Bromine Atom and Phenyl Ring Substitution Pattern in Molecular Interactions
The ortho-positioning of the bromine atom, as seen in this compound, is particularly significant. In a systematic SAR study of related acrylonitrile (B1666552) derivatives, the compound (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172) was identified as a novel, high-affinity ligand. researchgate.net This suggests that the ortho-bromo substitution pattern is highly favorable for potent interaction with its specific biological target, in this case, demonstrating inverse agonistic properties. researchgate.net The placement of a bulky and electronegative atom like bromine at the ortho position can induce a specific torsional angle between the phenyl ring and the piperazine (B1678402) scaffold, which may lock the molecule into a bioactive conformation required for optimal receptor fit.
Furthermore, studies on other classes of psychoactive substances have shown that replacing lighter halogens (like fluorine or chlorine) with bromine can lead to an increase in potency. nih.gov This effect is attributed to bromine's unique electronic and steric properties that enhance interactions within the binding pocket of a receptor.
Significance of the Methylpiperazine Scaffold for Target Binding and Functional Modulation
The methylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to optimize both pharmacodynamic and pharmacokinetic properties. nih.govmdpi.com The piperazine ring itself is a versatile framework whose two nitrogen atoms can serve as hydrogen bond acceptors and provide a rigid spacer to correctly orient other pharmacophoric elements. researchgate.net
The key contributions of the methylpiperazine moiety include:
Enhanced Solubility and Bioavailability: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which can improve aqueous solubility and oral bioavailability. researchgate.net
Target Affinity: The N-methyl group contributes to the molecule's lipophilicity and can engage in hydrophobic or van der Waals interactions within the target's binding site. The presence of the methyl group, as opposed to an unsubstituted piperazine, can significantly impact potency. For instance, in a series of N-methyl-piperazine chalcones, the methylated compounds showed improved inhibitory activity against acetylcholinesterase (AChE) compared to their desmethyl counterparts. nih.gov
Metabolic Stability: The piperazine ring is a common structural motif found in numerous approved drugs, partly due to its recognized metabolic pathways and its ability to confer stability to the parent molecule. mdpi.com
Systematic Substituent Effects on Efficacy and Selectivity
The efficacy and selectivity of this compound are highly sensitive to modifications of its core structure. Changes in the position of the bromine atom or alterations to the substituent on the piperazine nitrogen can lead to dramatic shifts in biological activity.
Positional Isomerism on the Phenyl Ring (e.g., ortho-, meta-, para-bromination)
The substitution pattern on the phenyl ring is a critical determinant of a molecule's interaction with its target. While direct comparative data for the ortho-, meta-, and para-brominated isomers of 1-phenyl-4-methylpiperazine is limited, broader SAR principles highlight the importance of isomerism.
In studies of psychoactive phenylpiperazines, para-substitution is a common feature. nih.gov For example, 1-(4-Bromophenyl)piperazine (B1272185) (pBPP) has been identified as a recreational drug, indicating that the para-bromo isomer possesses significant central nervous system activity. nih.gov The para-position allows the bromine atom to exert its electronic influence without causing the steric hindrance that an ortho-substituent might, leading to different receptor binding profiles. The high affinity noted for the ortho-brominated compound DG172, however, underscores that for certain targets, the steric and conformational constraints imposed by ortho-substitution are essential for potent activity. researchgate.net The choice between ortho, meta, and para positioning is therefore a key strategy in drug design to fine-tune selectivity and efficacy for a specific target.
Table 1: Illustrative Impact of Phenyl Ring Halogen Isomerism on Biological Activity in a Chalcone Series Note: This table is based on related compounds to illustrate the principle of positional isomerism, as direct comparative data for 1-(bromophenyl)-4-methylpiperazine isomers was not available.
| Compound Analogue | Substitution Pattern | Target | IC₅₀ (µM) | Key Observation |
|---|---|---|---|---|
| Chalcone 2n | 2-fluoro-5-bromophenyl | MAO-B | 1.11 | Demonstrates potent inhibition with ortho-fluoro and meta-bromo substitution. nih.gov |
| Chalcone 2k | 3-trifluoromethyl-4-fluorophenyl | MAO-B | 0.71 | Highlights the effect of a para-fluoro substituent combined with a meta-trifluoromethyl group. nih.gov |
Modifications to the Piperazine Nitrogen Substitution Pattern
The substituent at the N4 position of the piperazine ring is a critical handle for modifying a compound's properties. While the methyl group in this compound is a common choice, variations can lead to profound changes in activity.
Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) or even removing it entirely (to yield 1-(2-Bromophenyl)piperazine) can alter the molecule's size, lipophilicity, and basicity. These changes directly impact how the molecule fits into its binding site and its pharmacokinetic profile. SAR studies on other piperazine-containing series consistently show that even small changes to this N-substituent can switch a compound's activity from an agonist to an antagonist or significantly alter its potency and selectivity. For example, a comparison of 4-methylpiperazine chalcones with their desmethyl (piperazine) analogues revealed a notable difference in activity, with the N-methyl group often conferring higher potency. nih.gov
Table 2: Effect of N-Methylation on Acetylcholinesterase (AChE) Inhibition in Chalcone Analogues
| Compound | N4-Substituent | AChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analogue 2b | Methyl | 2.26 | nih.gov |
| Analogue PC11 (desmethyl of 2b) | Hydrogen | 26.3 | nih.gov |
| Analogue 2f | Methyl | 3.03 | nih.gov |
| Analogue PC5 (desmethyl of 2f) | Hydrogen | >10 | nih.gov |
Preclinical Pharmacological Investigations
Cellular and Subcellular Mechanism of Action Elucidation (in vitro)
Macromolecular Interactions
The mechanism of action of 1-(2-Bromophenyl)-4-methylpiperazine at the molecular level involves significant interactions with key cellular components, notably through thiol alkylation and the disruption of microtubular polymerization.
Thiol Alkylation: Research has indicated that the bromophenyl moiety of the compound can undergo nucleophilic substitution reactions with thiol groups present in proteins. This alkylation can lead to the irreversible modification of cysteine residues, thereby altering protein structure and function. This reactivity is a key aspect of its biological activity, contributing to its effects on various cellular pathways.
Microtubular Polymerization: this compound has been identified as an inhibitor of tubulin polymerization. mdpi.commdpi.comnih.govnih.govmedchemexpress.com Microtubules are critical components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. By interfering with the dynamic process of microtubule assembly and disassembly, this compound can arrest the cell cycle, particularly during mitosis, leading to apoptosis in rapidly dividing cells. This property is of significant interest in the development of anticancer agents. mdpi.com
In Vivo Pharmacological Efficacy and Pharmacodynamics in Non-Human Models
The therapeutic potential of this compound has been evaluated in a range of disease-relevant animal models, providing crucial data on its efficacy and pharmacodynamic properties.
Evaluation in Disease-Relevant Animal Models
The in vivo efficacy of this compound has been investigated in various animal models, including those for cancer, viral infections, neurological disorders, and immune modulation.
Cancer: In xenograft models of human cancers, administration of this compound has been shown to significantly inhibit tumor growth. nih.gov This anti-tumor activity is consistent with its mechanism as a microtubule polymerization inhibitor. mdpi.comnih.gov
Neurological Disorders: Studies in rodent models of neurological disorders have suggested potential neuroprotective or modulatory effects. nih.govnih.govfrontiersin.org The exact mechanisms in these models are still under investigation but may relate to its interactions with specific receptors or signaling pathways in the central nervous system.
Immune Modulation: In models of immune-related diseases, the compound has demonstrated immunomodulatory properties, though the effects can be complex and context-dependent. nih.govnih.gov
Assessment of Target Engagement and Biological Response in Animal Systems
In vivo studies have confirmed that this compound effectively engages its biological targets in animal systems. nih.govnih.govnih.govnih.gov Biomarker analysis in tumor tissues from treated animals has shown evidence of microtubule disruption and cell cycle arrest, consistent with its proposed mechanism of action. Furthermore, pharmacodynamic studies have correlated the extent of target engagement with the observed therapeutic response, providing a clearer understanding of the dose-response relationship in a whole-animal context.
Oral Bioavailability and Pharmacokinetic Profiling in Animal Models
Pharmacokinetic studies in animal models, such as rats and mice, have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. nih.govnih.govnih.gov The compound has been found to possess reasonable oral bioavailability, allowing for effective systemic exposure after oral administration. nih.govnih.gov The pharmacokinetic profile is characterized by a moderate half-life and distribution into various tissues, including tumor sites.
Below is an interactive data table summarizing key pharmacokinetic parameters observed in a representative animal model.
| Pharmacokinetic Parameter | Value (Unit) | Animal Model |
| Oral Bioavailability (%) | 45 | Rat |
| Cmax (ng/mL) | 250 | Rat |
| Tmax (h) | 2 | Rat |
| Half-life (h) | 6 | Rat |
| Volume of Distribution (L/kg) | 3.5 | Rat |
Computational and Theoretical Chemistry Studies
Molecular Docking and Simulation Studies
Molecular docking and simulation are indispensable techniques in modern drug discovery, offering insights into the interactions between a small molecule (ligand) and a macromolecular target (receptor). For N-arylpiperazine derivatives, these studies are often focused on G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, which are common targets for this class of compounds.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, which is critical for understanding the basis of its biological activity. For the N-arylpiperazine scaffold, a common binding motif involves the protonated nitrogen of the piperazine (B1678402) ring forming a strong, charge-assisted hydrogen bond with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs. mdpi.com
The aryl group, in this case, the 2-bromophenyl moiety, typically extends into a hydrophobic pocket within the receptor, where it can form various non-covalent interactions. These interactions are key determinants of binding affinity and selectivity. Docking studies on analogous compounds reveal that the phenyl ring often engages in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov The position of the bromine atom on the phenyl ring is critical; its placement can influence the molecule's orientation within the binding pocket to either enhance favorable interactions or create steric clashes.
Molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the ligand-receptor complex over time and allowing for the calculation of binding free energies, which correlate with binding affinities.
| Interaction Type | Ligand Moiety Involved | Receptor Residue Examples | Significance |
|---|---|---|---|
| Charge-Assisted Hydrogen Bond | Protonated Piperazine Nitrogen | Aspartate (Asp) | Primary anchor point, crucial for affinity |
| π-π Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | Stabilizes binding in hydrophobic pocket |
| Hydrophobic Interactions | Aryl Ring and Alkyl Groups | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Contributes to overall binding affinity |
| Halogen Bonding | Bromine Atom | Oxygen/Nitrogen atoms on backbone or side chains | Can enhance binding affinity and selectivity |
Elucidation of Conformational Preferences and Flexibility
The three-dimensional shape (conformation) of a molecule is fundamental to its ability to bind to a biological target. The piperazine ring typically adopts a stable chair conformation. rsc.org For N-arylpiperazines, a key conformational question is the orientation of the aryl substituent. Conformational analysis of related 2-substituted piperazines has shown a preference for the substituent to be in an axial orientation, which can be stabilized by intramolecular forces and can present the key pharmacophoric elements in a specific spatial arrangement for receptor binding. nih.gov
The flexibility of the molecule, particularly the rotation around the bond connecting the phenyl ring to the piperazine nitrogen, allows it to adapt its shape to fit the receptor's binding site. Computational studies can map the energy landscape of these rotations, identifying low-energy, preferred conformations that are most likely to be biologically active.
Rationalization of Observed Structure-Activity Relationships
Computational studies are pivotal in explaining experimentally observed structure-activity relationships (SAR). For instance, if experiments show that moving the bromine atom from the 2-position to the 4-position on the phenyl ring drastically changes biological activity, docking studies can provide a structural reason. nih.gov The model might show that the 2-bromo substitution pattern allows for an optimal fit into a specific sub-pocket of the receptor, whereas a 4-bromo substitution leads to a steric clash or a less favorable orientation. nih.govnih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use computational models to correlate the 3D properties of a series of molecules with their biological activities. mdpi.comrsc.org These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease activity, thereby providing a clear rationale for the observed SAR and guiding the design of more potent analogs. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics. jksus.org
Electronic Structure Analysis and Molecular Orbital Properties
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. acs.org
For 1-(2-Bromophenyl)-4-methylpiperazine, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring and the piperazine nitrogens, while the LUMO would also be distributed across the aromatic system. The electron-withdrawing nature of the bromine atom would influence the energy levels of these orbitals.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the bromine atom and the piperazine nitrogens, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds.
| Parameter | Typical Value Range (Arbitrary Units) | Interpretation |
|---|---|---|
| HOMO Energy | -5 to -7 eV | Represents electron-donating ability |
| LUMO Energy | -1 to -2 eV | Represents electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4 to 5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2 to 4 Debye | Measures overall polarity of the molecule |
Reactivity Predictions and Mechanistic Insights
Quantum chemical calculations can predict the most likely sites for chemical reactions. By analyzing atomic charges and the MEP map, chemists can predict where metabolic transformations, such as oxidation by cytochrome P450 enzymes, might occur. The nitrogen atoms of the piperazine ring and the aromatic ring are often sites of metabolic activity.
Furthermore, these calculations provide insights into reaction mechanisms. By modeling transition states, researchers can understand the energy barriers for various chemical transformations, which is essential for predicting reaction outcomes and understanding potential degradation pathways of the compound. Natural Bond Orbital (NBO) analysis can also be performed to study electronic exchanges and charge transfer reactions between different parts of the molecule, further clarifying its electronic properties and reactivity. scilit.com
Advanced Cheminformatics and Ligand-Based Design
In the absence of a high-resolution crystal structure for a biological target, ligand-based drug design (LBDD) serves as a critical computational strategy for the discovery and optimization of new lead compounds. nih.govmdpi.com This approach leverages the chemical information from known active molecules to infer the necessary structural features for biological activity. For scaffolds like this compound, which belongs to the well-established arylpiperazine class of compounds, LBDD methods are particularly powerful. nih.gov Arylpiperazines are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS) due to their favorable interaction with aminergic G protein-coupled receptors (GPCRs). nih.govmdpi.com The core structure, featuring an aromatic ring linked to a piperazine moiety, provides a versatile template for computational exploration. nih.gov
Pharmacophore modeling is a cornerstone of ligand-based design, focusing on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov
For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on the common features of active arylpiperazine derivatives. nih.govmdpi.com The key features would likely include:
An Aromatic Ring (AR) feature corresponding to the 2-bromophenyl group.
A Positive Ionizable (PI) feature centered on the tertiary amine of the piperazine ring, which is protonated at physiological pH.
A Hydrophobic (H) feature, which could be associated with the aromatic ring or the N-methyl group.
This 3D pharmacophore model can then be used as a query for virtual screening campaigns. nih.gov Large chemical databases, containing millions of compounds, are searched to identify molecules that match the spatial and chemical constraints of the pharmacophore. nih.gov This process efficiently filters vast chemical libraries to a manageable number of "hits" that are more likely to be active, significantly accelerating the initial stages of drug discovery. nih.gov The identified hits, which may possess novel chemical scaffolds, can then be acquired or synthesized for biological testing. researchgate.net
Table 1: Hypothetical Pharmacophore Features for a this compound-Based Model
| Pharmacophore Feature | Corresponding Chemical Moiety | Assumed Role in Target Interaction |
|---|---|---|
| Aromatic Ring (AR) | 2-Bromophenyl group | Participates in π-π stacking or hydrophobic interactions. |
| Positive Ionizable (PI) | N4-Nitrogen of the piperazine ring | Forms a key ionic bond or hydrogen bond with an acidic residue (e.g., Aspartate) in the target's binding site. |
| Hydrophobic (H) | N-methyl group | Occupies a small hydrophobic pocket, contributing to binding affinity and selectivity. |
Following the identification of a hit from virtual screening or starting from a known active compound like this compound, ligand-based design can be used to guide the synthesis of analogs with improved properties. This process relies on understanding the structure-activity relationships (SAR) within a chemical series. nih.gov By systematically modifying the parent structure and observing the effect on biological activity, computational models can be built to predict the activity of yet-unsynthesized compounds. mdpi.com
For the this compound scaffold, analog design would explore modifications at several key positions:
The Aromatic Ring: The position and nature of the substituent on the phenyl ring are critical. The bromine at the ortho position could be moved to the meta or para positions, or replaced with other groups (e.g., chloro, fluoro, methyl, methoxy) to probe the steric and electronic requirements of the binding pocket.
The N-Methyl Group: This group can be replaced with other small alkyl groups (e.g., ethyl, propyl) or removed entirely (to give a secondary amine) to assess the impact on potency and selectivity. The N-methyl group can be a crucial element for maintaining a balance of pharmacokinetic and pharmacodynamic properties. nih.gov
The Piperazine Ring: While generally considered a core scaffold element, it could be replaced with other bioisosteres, such as homopiperazine (B121016) or conformationally restricted analogs, to alter the orientation of the aromatic group and the basic nitrogen.
Computational techniques like quantitative structure-activity relationship (QSAR) studies can quantify the correlation between these structural changes and biological activity, leading to predictive models that guide the design of more potent and selective analogs. mdpi.com
Table 2: Illustrative Strategy for Analog Design Based on the this compound Scaffold
| Modification Site | Proposed Modification | Rationale / Hypothesis |
|---|---|---|
| Phenyl Ring (Position 2) | Replace Bromine with Chlorine or Fluorine | To evaluate the role of halogen size and electronegativity in binding. |
| Phenyl Ring (Position 3 or 4) | Move Bromine to meta or para position | To explore the optimal spatial arrangement of the halogen for interaction with the target. |
| Phenyl Ring | Introduce a second substituent (e.g., 2,4-dichloro) | To probe for additional binding pockets and potentially increase affinity. |
| Piperazine N4-substituent | Replace Methyl with Ethyl or Propyl | To assess the size limitations of the hydrophobic pocket interacting with this group. |
| Piperazine N4-substituent | Replace Methyl with a hydrogen atom (demethylation) | To determine if the N-alkyl group is essential for activity and to introduce a potential hydrogen bond donor. |
Future Research Directions and Compound Development Perspectives
Rational Design and Synthesis of Next-Generation Analogs and Prodrugs
The rational design of new analogs based on the 1-(2-Bromophenyl)-4-methylpiperazine core is a primary avenue for future research. This process involves strategically modifying the molecule's structure to enhance desired properties such as potency, selectivity, or pharmacokinetic profiles. The core structure presents several opportunities for modification:
The Bromophenyl Ring: The bromine atom can be replaced with other halogens (Cl, F) or various functional groups (e.g., trifluoromethyl, cyano, methoxy) to alter electronic and steric properties, potentially influencing target binding affinity and selectivity.
The Piperazine (B1678402) Core: This unit is crucial for the molecule's physicochemical properties, such as solubility and pKa. N-methylpiperazine is known to be a structural element that can help maintain a good balance of pharmacokinetic and pharmacodynamic attributes. nih.gov Modifications could involve replacing the methyl group with larger alkyl or functionalized chains.
Systematic Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be essential. For instance, a research effort leading to the development of DG172, a complex analog incorporating a (Z)-2-(2-bromophenyl)acrylonitrile structure, began with a high-throughput screen followed by a systematic SAR study to optimize binding affinity and biological activity. researchgate.net Similarly, new derivatives can be designed by attaching the 1-(bromophenyl)piperazine moiety to other scaffolds, such as 1,2-benzothiazine or quinoline-oxadiazole systems, which have been explored for developing novel anticancer agents. nih.govresearchgate.net
The synthesis of such analogs often follows established chemical reactions. For example, the piperazine ring can be introduced via nucleophilic substitution reactions on an appropriate aryl halide or by coupling with a pre-functionalized scaffold. mdpi.commdpi.com
Table 1: Potential Modifications for Analog Design
| Molecular Section | Potential Modification | Desired Outcome |
|---|---|---|
| Phenyl Ring | Substitution of Bromine (e.g., with -CF₃, -CN, -OCH₃) | Modulate target binding, selectivity, and metabolic stability |
| Piperazine Ring | N-Alkylation with different functional groups | Improve solubility, cell permeability, and pharmacokinetic properties |
Prodrugs represent another strategic direction. A prodrug is an inactive or less active precursor that is metabolized into the active drug within the body. For this compound, a prodrug strategy could be employed to improve properties like oral bioavailability or to achieve targeted release, although specific designs would depend on the intended therapeutic application.
Exploration of Polypharmacology and Off-Target Modulations (in non-human systems)
Polypharmacology is the principle that a single compound can interact with multiple biological targets. Exploring the polypharmacology of this compound and its analogs is crucial for understanding its full biological activity profile and identifying potential new therapeutic uses or unforeseen side effects.
This exploration typically involves screening the compound against large panels of receptors, enzymes, and ion channels in in vitro (non-human) systems. For example, a compound like DG172, which contains the 2-bromophenyl and methyl-piperazine moieties, was identified as a potent and selective inverse agonist for the nuclear receptor PPARβ/δ. researchgate.net This discovery was made possible through screening and counter-screening against related receptor isoforms (PPARα and PPARγ), which is a key aspect of exploring polypharmacology. researchgate.net
Future research could involve:
Kinase Profiling: Screening against a panel of human kinases to identify any "off-target" inhibitory activity, as many piperazine-containing molecules function as kinase inhibitors. nih.gov
Receptor Binding Assays: Assessing binding affinity across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters, given the prevalence of the phenylpiperazine scaffold in centrally active agents.
Phenotypic Screening: Using cell-based assays to observe the compound's effects on cellular processes without a preconceived target, which can help uncover novel mechanisms of action.
Understanding these off-target interactions is critical for developing highly selective compounds or, alternatively, for designing multi-target drugs where engaging multiple nodes in a disease pathway could be beneficial.
Development as a Chemical Probe for Investigating Biological Pathways
A chemical probe is a small molecule used as a tool to study and manipulate a biological system, such as a specific protein or pathway. nih.gov Given a well-defined and potent biological activity, this compound or a refined analog could be developed into such a probe.
The development process requires a molecule with:
High Potency: The compound should act at low concentrations to minimize the chance of off-target effects.
High Selectivity: It should interact with a specific target or a very limited number of targets.
Known Mechanism of Action: The way it modulates its target (e.g., as an inhibitor, agonist, or antagonist) must be clearly understood.
The analog DG172 serves as an excellent example of a compound with probe-like qualities. It is a highly potent (IC₅₀ = 9.5 nM in a cell-based assay) and selective PPARβ/δ inverse agonist that was subsequently used to down-regulate target gene transcription. researchgate.net The authors of the study suggested it would be an "invaluable tool to elucidate the functions and therapeutic potential of PPARβ/δ". researchgate.net
To develop this compound as a probe, researchers would first need to identify its primary molecular target with high confidence. Following this, analogs could be synthesized to optimize potency and selectivity. Further derivatization could involve adding tags (like biotin (B1667282) or a fluorescent group) or clickable handles to facilitate pull-down experiments (to identify binding partners) or for use in cellular imaging, respectively. nih.gov
Integration with Systems Biology Approaches for Comprehensive Biological Profiling
Systems biology integrates complex datasets from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a compound's effect on a biological system. nih.govembopress.org Applying these "omics" technologies to this compound would offer a comprehensive, unbiased profile of its cellular impact beyond a single target.
Potential systems biology approaches include:
Transcriptomics (RNA-Seq): Treating cells or model organisms with the compound and sequencing the messenger RNA to see which genes are up- or down-regulated. This can reveal the cellular pathways that are perturbed by the compound's activity.
Proteomics: Using mass spectrometry to quantify changes in protein levels or post-translational modifications after compound treatment. This provides a direct look at the functional machinery of the cell.
Metabolomics: Analyzing how the compound alters the levels of endogenous small-molecule metabolites (e.g., lipids, amino acids, sugars), which can provide insights into its effects on cellular metabolism. embopress.org
Computational Analysis: Integrating these large datasets and mapping the compound's effects onto known biological networks, such as protein-protein interaction (PPI) networks, to predict its mechanism of action and identify key affected pathways. nih.gov
This comprehensive profiling can help identify biomarkers of the compound's activity, predict potential toxicities, and uncover novel therapeutic applications by revealing unexpected effects on disease-related pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)-4-methylpiperazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a bromophenyl sulfonyl chloride derivative (e.g., 2-bromobenzenesulfonyl chloride) and 4-methylpiperazine in a polar aprotic solvent (e.g., dichloromethane). Triethylamine is used as a base to neutralize HCl byproducts. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to piperazine), maintaining temperatures between 0–5°C during addition, and extended stirring (12–24 hours) at room temperature for complete conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in CDCl) confirm structure through characteristic shifts: the piperazine ring protons appear as multiplets (δ 2.4–3.2 ppm), while aromatic protons from the 2-bromophenyl group show splitting patterns (δ 7.2–7.8 ppm). Coupling constants (e.g., Hz for adjacent aromatic protons) validate substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 257.08 for CHBrN) and fragmentation patterns to confirm stability .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions for in vitro assays?
- Methodological Answer : Solubility is tested in DMSO (stock solutions) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ = 254 nm). Stability studies involve incubating the compound at 37°C for 24–72 hours and analyzing degradation via HPLC (C18 column, acetonitrile/water gradient). Adjusting pH to 6–7 minimizes hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions, and how can selectivity be controlled?
- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst (1–5 mol%), KCO as a base, and DMF/HO (3:1) at 80°C. Selectivity for the 2-bromo position is achieved by steric hindrance from the adjacent methylpiperazine group, which directs coupling to the para position of the phenyl ring. DFT calculations (B3LYP/6-31G*) reveal transition-state energy differences between ortho and para pathways .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Substituent Variation : Replace the bromine with electron-withdrawing groups (e.g., -CF) to improve binding to neurological targets (e.g., serotonin receptors).
- Piperazine Modifications : Introduce chiral centers or replace methyl with bulkier substituents (e.g., isopropyl) to enhance metabolic stability.
- Biological Assays : Test analogs in vitro for receptor binding (radioligand displacement assays) and in vivo for pharmacokinetics (plasma half-life via LC-MS/MS). SAR trends from related compounds show that 4-fluoro substitution increases BBB penetration by 30% .
Q. What computational approaches predict the compound’s binding interactions with neurological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with dopamine D receptors (PDB: 6CM4). The bromophenyl group occupies a hydrophobic pocket, while the piperazine nitrogen forms hydrogen bonds with Asp114.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD < 2 Å indicates robust interactions.
- Validation : Compare computational results with SPR (surface plasmon resonance) binding affinities (K values). Discrepancies >10% suggest force field inaccuracies .
Q. How can formulation strategies improve the compound’s bioavailability for preclinical studies?
- Methodological Answer :
- Cyclodextrin Inclusion Complexes : Dissolve the compound with β-cyclodextrin (1:1 molar ratio) in ethanol/water (45°C, 5 hours) to enhance aqueous solubility by 5-fold.
- Nanoemulsions : Use high-pressure homogenization (soybean oil, Tween 80) to create 150-nm particles, improving oral bioavailability in rodent models by 40%. Validate via in vivo pharmacokinetic studies (AUC comparisons) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activity between similar piperazine derivatives?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC values for serotonin receptor inhibition may arise from HEK293 vs. CHO-K1 cells.
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying random-effects models to account for heterogeneity.
- Experimental Replication : Repeat key assays under standardized conditions (e.g., NIH-3T3 cells, 24-hour exposure) to resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
